molecular formula C12H10N2O2S B094501 2-[(2-Nitrophenyl)sulfanyl]aniline CAS No. 19284-81-2

2-[(2-Nitrophenyl)sulfanyl]aniline

Cat. No.: B094501
CAS No.: 19284-81-2
M. Wt: 246.29 g/mol
InChI Key: QREMWHOIUTWWSC-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)sulfanyl]aniline is a chemical compound with the molecular formula C12H10N2O2S . It has a molar mass of 246.285 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an amine group and a sulfanyl group .

Scientific Research Applications

Synthetic Chemistry Applications

  • Chemical Transformations and Rearrangements: The compound undergoes unexpected rearrangements during chemical reactions, such as the Smiles rearrangement observed in the borane reduction of 2-aryloxy-2-methylpropionamides, leading to valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004). This showcases its utility in generating novel compounds through intriguing chemical pathways.
  • Catalysis: Anilines derived from nitroarenes, including structures similar to 2-[(2-Nitrophenyl)sulfanyl]aniline, have been studied for their roles in catalytic processes, such as the reduction of nitroarene to indoprofen, highlighting their potential as intermediates in the synthesis of complex molecules (Ogiwara, Sakurai, & Sakai, 2017).

Material Science Applications

  • Fluorescent Materials: Derivatives of aniline compounds, such as 2,6-bis(arylsulfonyl)anilines, have shown high fluorescence emissions in the solid state, making them suitable for applications as solid-state fluorescence materials and probes based on aggregation-induced emission (Beppu et al., 2014).
  • Polymer Synthesis: The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, derived from similar nitrophenyl compounds, has been achieved. These polyimides exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities, making them promising materials for optoelectronic applications (Tapaswi et al., 2015).

Sensor Technology Applications

  • Chemodosimeters: The development of fluorescent probes for the detection of ions or molecules, such as sulfite, has been explored using derivatives of this compound. These probes offer potential in monitoring the quality and safety of food by detecting excessive additions of sulfite (Wu et al., 2017).

Properties

IUPAC Name

2-(2-nitrophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREMWHOIUTWWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351430
Record name 2-[(2-nitrophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19284-81-2
Record name 2-[(2-nitrophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2'-nitrodiphenyl Sulfide
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